molecular formula C30H24Sn B14314442 Dibenzyl[bis(phenylethynyl)]stannane CAS No. 111113-25-8

Dibenzyl[bis(phenylethynyl)]stannane

Cat. No.: B14314442
CAS No.: 111113-25-8
M. Wt: 503.2 g/mol
InChI Key: CKFNMTXVOAESKT-UHFFFAOYSA-N
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Description

Dibenzyl[bis(phenylethynyl)]stannane is an organotin compound characterized by the presence of tin (Sn) bonded to benzyl and phenylethynyl groups. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and as catalysts in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl[bis(phenylethynyl)]stannane typically involves the stannylation or C-Sn coupling reactions. These reactions are facilitated by reagents such as Grignard reagents or organolithium compounds, which form Sn-C bonds . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent oxidation and hydrolysis of the sensitive organotin intermediates .

Industrial Production Methods

Industrial production of organotin compounds, including this compound, involves large-scale stannylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl[bis(phenylethynyl)]stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various organotin oxides, hydroxides, and substituted derivatives, which have applications in catalysis and materials science .

Scientific Research Applications

Dibenzyl[bis(phenylethynyl)]stannane has several scientific research applications:

Mechanism of Action

The mechanism of action of Dibenzyl[bis(phenylethynyl)]stannane involves its ability to form stable Sn-C bonds, which can interact with various molecular targets. The pathways involved include coordination with nucleophiles and electrophiles, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Dibenzyl(phenyl)stannane: Similar structure but with different substituents.

    Dibutyltin compounds: Commonly used organotin compounds with different alkyl groups.

    Tributyltin hydride: Known for its use in radical reactions.

Uniqueness

Dibenzyl[bis(phenylethynyl)]stannane is unique due to its specific combination of benzyl and phenylethynyl groups, which confer distinct reactivity and applications compared to other organotin compounds .

Properties

CAS No.

111113-25-8

Molecular Formula

C30H24Sn

Molecular Weight

503.2 g/mol

IUPAC Name

dibenzyl-bis(2-phenylethynyl)stannane

InChI

InChI=1S/2C8H5.2C7H7.Sn/c2*1-2-8-6-4-3-5-7-8;2*1-7-5-3-2-4-6-7;/h2*3-7H;2*2-6H,1H2;

InChI Key

CKFNMTXVOAESKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(C#CC3=CC=CC=C3)C#CC4=CC=CC=C4

Origin of Product

United States

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